
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiane ring with three oxygen atoms and two methyl groups at the 2 and 6 positions. The cis configuration refers to the spatial arrangement of the substituents on the ring, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiol with a suitable oxidizing agent to form the thiane ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the desired cis configuration and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the thiane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis has diverse applications in scientific research, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a useful probe for investigating stereoselective processes.
Medicine: Potential medical applications include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and functional group compatibility enable the design of drug candidates with specific biological activities.
Industry: Industrial applications range from the production of specialty chemicals to the development of advanced materials. The compound’s stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating the activity of target molecules. Pathways involved in these interactions may include redox reactions, covalent bonding, and non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride: This compound shares structural similarities with rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis, but differs in the presence of a morpholine ring and piperidinyl substituent.
rac-(2R,6S)-2,6-Dimethyloxan-4-one (cis): Another similar compound, featuring an oxan ring instead of a thiane ring.
rac-(2R,6S)-6-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-2-carboxylic acid, cis: This compound includes a fluorenylmethoxycarbonyl group, adding complexity to its structure.
Uniqueness
This compound stands out due to its thiane ring and specific functional groups, which confer unique reactivity and interaction profiles
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
CDMBIRSYFONEKJ-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](S1(=O)=O)C |
Canonical SMILES |
CC1CC(=O)CC(S1(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
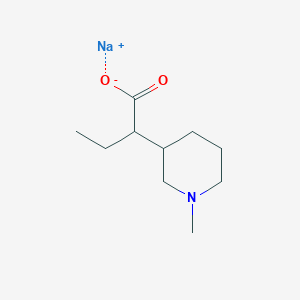

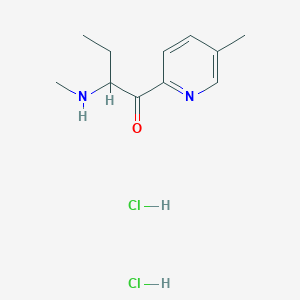
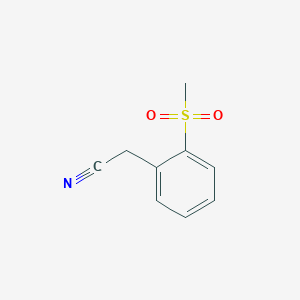
![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)
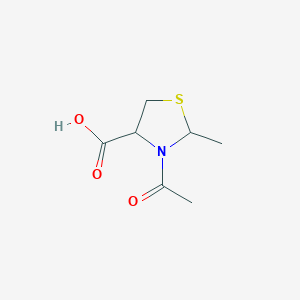

![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)

![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
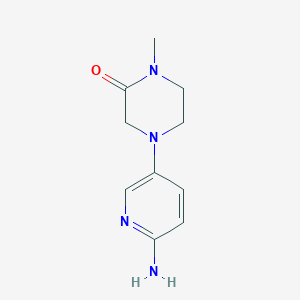
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
